
3-Amino-1-(2-aminophenyl)-4-hydroxybutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(2-aminophenyl)-4-hydroxybutan-1-one is an organic compound with significant interest in various fields of scientific research. This compound features both amino and hydroxyl functional groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-aminophenyl)-4-hydroxybutan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzaldehyde with a suitable amine, followed by reduction and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization and chromatography are essential to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(2-aminophenyl)-4-hydroxybutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3-Amino-1-(2-aminophenyl)-4-hydroxybutan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Amino-1-(2-aminophenyl)-4-hydroxybutan-1-one exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminophenol: Similar in structure but lacks the butanone moiety.
4-Aminophenol: Another isomer with different positioning of functional groups.
2-Aminophenol: Differently substituted phenol with distinct chemical properties.
Uniqueness
3-Amino-1-(2-aminophenyl)-4-hydroxybutan-1-one is unique due to its combination of amino and hydroxyl groups along with the butanone structure. This combination imparts distinct reactivity and potential for diverse applications compared to its isomers and other similar compounds.
Propriétés
Numéro CAS |
90375-96-5 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
3-amino-1-(2-aminophenyl)-4-hydroxybutan-1-one |
InChI |
InChI=1S/C10H14N2O2/c11-7(6-13)5-10(14)8-3-1-2-4-9(8)12/h1-4,7,13H,5-6,11-12H2 |
Clé InChI |
AEWQDRPCHQCJKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CC(CO)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
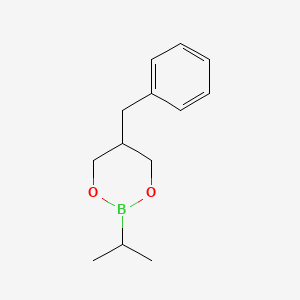
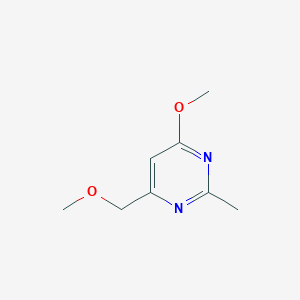
![1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14372801.png)

![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
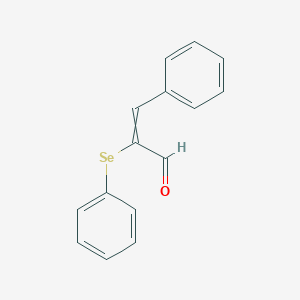
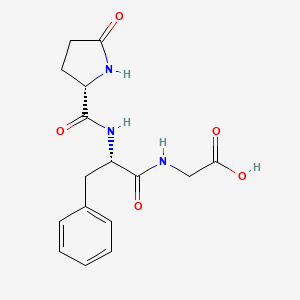
phosphanium iodide](/img/structure/B14372843.png)
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
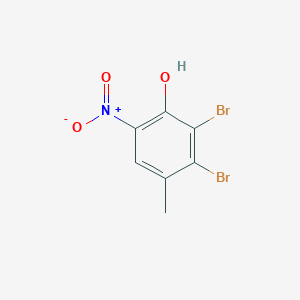
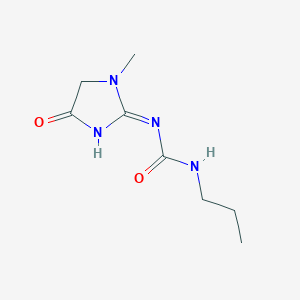
![1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14372861.png)
